2-Chloro-N-(cyclopropylmethyl)-6-methylpyridine-4-carboxamide
Description
2-Chloro-N-(cyclopropylmethyl)-6-methylpyridine-4-carboxamide is a pyridine-derived carboxamide featuring a chloro substituent at position 2, a methyl group at position 6, and a cyclopropylmethyl-substituted amide at position 4. Its structural uniqueness lies in the combination of a pyridine core, a chloro group (electron-withdrawing), and a cyclopropylmethyl moiety (sterically constrained), which may influence solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-6-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-7-4-9(5-10(12)14-7)11(15)13-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVNEUPQXKEQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)NCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclopropylmethyl)-6-methylpyridine-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methylpyridine.
Cyclopropylmethylation: The 2-chloro-6-methylpyridine undergoes a reaction with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopropylmethyl group.
Carboxamide Formation: The intermediate product is then reacted with an appropriate amine, such as ammonia or a primary amine, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyclopropylmethyl)-6-methylpyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-N-(cyclopropylmethyl)-6-methylpyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-6-methylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine/Purine Derivatives with Cyclopropylmethyl Substituents
2-Chloro-9-(cyclopropylmethyl)-N-phenyl-9H-purin-6-amine (Compound 3a)
- Structure : Purine core with cyclopropylmethyl at position 9, chloro at position 2, and phenylamine at position 5.
- Synthesis : Synthesized via nucleophilic substitution of purine intermediates with cyclopropylmethyl halides (51% yield) .
- The phenylamine group in 3a may confer distinct electronic properties versus the carboxamide group in the target molecule.
Chloro-Substituted Carboxamides/Acetamides
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide (Group 1 in )
- Structure : Acetamide backbone with chloro and aryl substituents.
- Applications : Metabolite of herbicide S-metolachlor, prioritized for environmental monitoring .
- Key Differences: Acetamide vs. carboxamide: The latter’s additional carbonyl oxygen may enhance polarity and solubility. Aryl vs.
Profluralin (N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)benzenamine)
- Structure : Benzene ring with nitro, trifluoromethyl, and cyclopropylmethyl groups.
- Applications : Herbicide .
- Key Differences :
- Nitro and trifluoromethyl groups confer strong electron-withdrawing effects, unlike the target compound’s chloro and methyl groups.
- Benzenamine vs. pyridine-carboxamide: Profluralin’s nitro groups increase reactivity and environmental persistence.
Piperidine Carboxamides (e.g., 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide)
- Structure : Piperidine-carboxamide fused with a chloropyrimidine ring.
- Key Differences :
- Pyrimidine vs. pyridine: The former has two nitrogen atoms, altering electronic distribution.
- Piperidine introduces a saturated ring, reducing planarity compared to the target compound’s aromatic pyridine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
